N-methyl-N-[1-(3-methylquinoxalin-2-yl)pyrrolidin-3-yl]-1-phenylmethanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a complex organic molecule that contains several functional groups, including a quinoxaline ring, a pyrrolidine ring, and a sulfonamide group. Quinoxaline derivatives are known to exhibit a wide range of biological activities . Pyrrolidine is a versatile scaffold in drug discovery .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of diamines with dicarbonyl compounds to form the quinoxaline core . The pyrrolidine ring could potentially be formed through a ring-closing reaction . The sulfonamide group could be introduced through a substitution reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a quinoxaline ring, a pyrrolidine ring, and a sulfonamide group. The exact structure would depend on the positions of these groups in the molecule .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present. For example, the quinoxaline ring might undergo electrophilic substitution reactions . The pyrrolidine ring might undergo reactions typical of secondary amines .Wirkmechanismus
Target of Action
The primary target of N-methyl-N-[1-(3-methylquinoxalin-2-yl)pyrrolidin-3-yl]-1-phenylmethanesulfonamide is Phosphodiesterase (PDE) 10A . PDE10A is a dual hydrolase of cAMP and cGMP and is highly expressed in striatal medium spiny neurons . The regulation of cAMP and cGMP modulates the activity of these neurons .
Mode of Action
The compound interacts with its target, PDE10A, by inhibiting its activity . This inhibition leads to an increase in the levels of cAMP and cGMP within the neurons, thereby modulating their activity .
Biochemical Pathways
The inhibition of PDE10A affects the cAMP and cGMP pathways. These cyclic nucleotides play crucial roles in signal transduction within cells. By increasing the levels of cAMP and cGMP, the compound can modulate the activity of medium spiny neurons .
Pharmacokinetics
It is noted that a related compound with a 3-methyl-7-fluoro quinoxaline ring was found to have good pharmacokinetics due to its strong pde10a inhibitory activity .
Result of Action
The result of the compound’s action is the modulation of the activity of medium spiny neurons . This modulation is associated with psychotic symptoms, suggesting that PDE10A inhibitors could be potential therapeutic agents for psychosis diseases such as schizophrenia .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-methyl-N-[1-(3-methylquinoxalin-2-yl)pyrrolidin-3-yl]-1-phenylmethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O2S/c1-16-21(23-20-11-7-6-10-19(20)22-16)25-13-12-18(14-25)24(2)28(26,27)15-17-8-4-3-5-9-17/h3-11,18H,12-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQPMOIZNRMQNPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N=C1N3CCC(C3)N(C)S(=O)(=O)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.